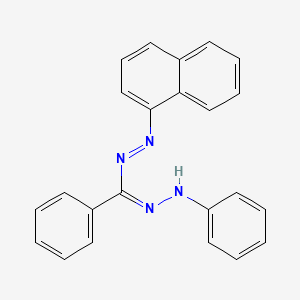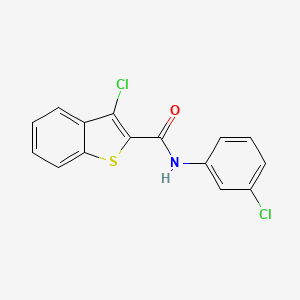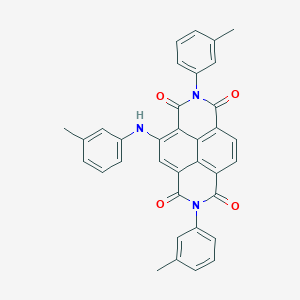
2,7-DI-M-Tolyl-4-M-tolylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-DI-M-Tolyl-4-M-tolylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle potentially hazardous chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2,7-DI-M-Tolyl-4-M-tolylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
2,7-DI-M-Tolyl-4-M-tolylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2,7-DI-M-Tolyl-4-M-tolylamino-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to DNA or proteins, affecting their function and leading to various cellular responses. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-DI-M-Tolyl-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone
- 2,7-DI-O-Tolyl-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone
- 2,7-DIPHENYL-4-PHENYLAMINO-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone
- 2,7-DIPHENETHYL-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone
- 2,7-DIPHENYL-4,9-BIS-PHENYLAMINO-benzo(lmn)(3,8)phenanthroline-1,3,6,8-tetraone
Uniqueness
The presence of M-tolyl and M-tolylamino groups may enhance its interactions with certain biological targets or improve its performance in industrial applications .
Eigenschaften
Molekularformel |
C35H25N3O4 |
|---|---|
Molekulargewicht |
551.6 g/mol |
IUPAC-Name |
2-(3-methylanilino)-6,13-bis(3-methylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C35H25N3O4/c1-19-7-4-10-22(15-19)36-28-18-27-29-25(32(39)37(34(27)41)23-11-5-8-20(2)16-23)13-14-26-30(29)31(28)35(42)38(33(26)40)24-12-6-9-21(3)17-24/h4-18,36H,1-3H3 |
InChI-Schlüssel |
MIEZCRJQPCSSRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=C3C4=C(C=CC5=C4C(=C2)C(=O)N(C5=O)C6=CC=CC(=C6)C)C(=O)N(C3=O)C7=CC=CC(=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708607.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B11708611.png)
![2-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11708618.png)
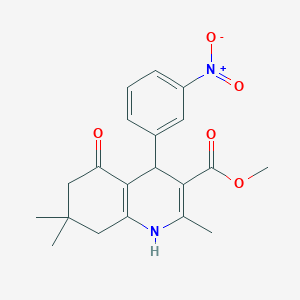
![2,4-di(morpholin-4-yl)-6-[(2E)-2-(3-phenoxybenzylidene)hydrazinyl]-1,3,5-triazine](/img/structure/B11708639.png)
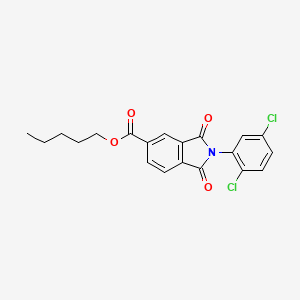
![3-methyl-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11708646.png)
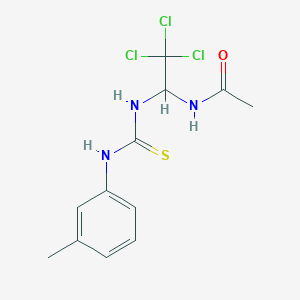
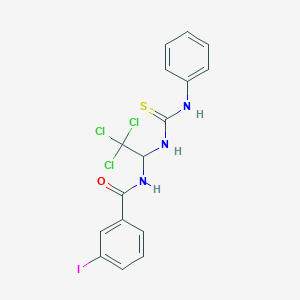
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708670.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] 3-nitrobenzene-1,2-dicarboxylate](/img/structure/B11708674.png)
![4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)
